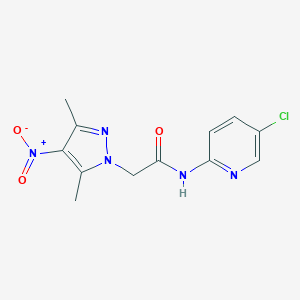
N-(5-chloro-2-pyridinyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)acetamide is an aromatic amide.
Applications De Recherche Scientifique
Antimicrobial Activity
The compound N-(5-chloro-2-pyridinyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)acetamide has been investigated for its potential in synthesizing various heterocyclic compounds with antimicrobial properties. Research by Bondock, Rabie, Etman, and Fadda (2008) highlights the synthesis of new heterocycles incorporating this compound, which demonstrated notable antimicrobial activity. This underscores its importance in developing new pharmaceutical agents targeting microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).
Construction of Polyheterocyclic Ring Systems
The compound also serves as a precursor in the construction of novel polyheterocyclic ring systems, as investigated by Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019). Their research demonstrates its utility in synthesizing diverse pyrazolo[3,4-b]pyridine-based heterocycles, which are of interest in the field of medicinal chemistry for their potential biological activities (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Dye and Pigment Industry Applications
The relevance of this compound extends to the dye and pigment industry. Drabina et al. (2009) discussed its role in the synthesis of benzimidazole derivatives, crucial in the dye manufacturing process. This research sheds light on the compound's versatility and its utility in industrial applications, particularly in the synthesis of complex organic molecules (Drabina et al., 2009).
Radioactive Labeling in Medical Imaging
In medical imaging, the compound's derivatives have been explored for radioactive labeling. El-Wetery et al. (2001) demonstrated the utility of a derivative in labeling with radioactive iodide, suggesting potential applications in cannabinoid receptor imaging and other diagnostic procedures in medicine (El-Wetery et al., 2001).
Propriétés
Numéro CAS |
515829-32-0 |
|---|---|
Nom du produit |
N-(5-chloro-2-pyridinyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)acetamide |
Formule moléculaire |
C12H12ClN5O3 |
Poids moléculaire |
309.71g/mol |
Nom IUPAC |
N-(5-chloropyridin-2-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H12ClN5O3/c1-7-12(18(20)21)8(2)17(16-7)6-11(19)15-10-4-3-9(13)5-14-10/h3-5H,6H2,1-2H3,(H,14,15,19) |
Clé InChI |
WVYVUDBLFBLFJK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=NC=C(C=C2)Cl)C)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=NN1CC(=O)NC2=NC=C(C=C2)Cl)C)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




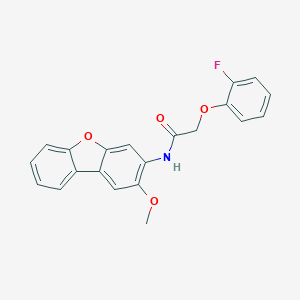
![11-(Difluoromethyl)-4-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B507814.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507836.png)
![ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B507837.png)
![7-(Difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B507840.png)
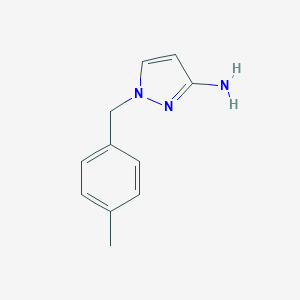
![N-(3,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B507863.png)

![Isopropyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B507895.png)
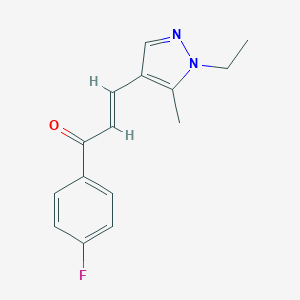
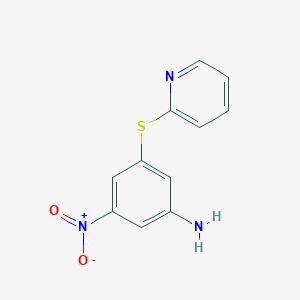
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)
